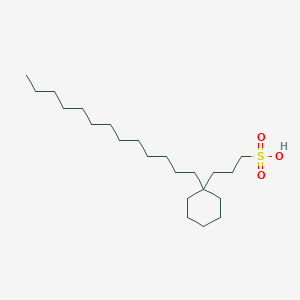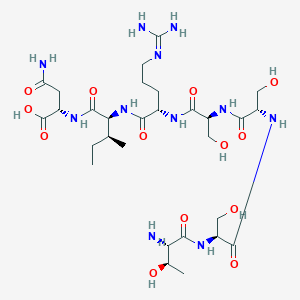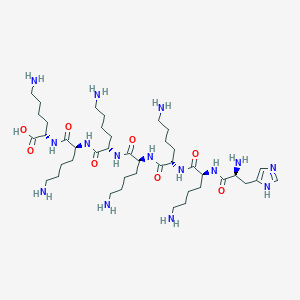
L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is a synthetic peptide composed of multiple lysine residues and a histidine residue. This compound is a basic amino acid that can be cleaved by enzymes and is used for delivering various biologically active peptides .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.
Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- often employs large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable host organism, which then expresses the peptide.
化学反应分析
Types of Reactions
L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized under certain conditions.
Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.
科学研究应用
L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Employed in the delivery of biologically active peptides.
Medicine: Investigated for its potential in drug delivery systems.
Industry: Utilized in the production of bioactive peptides for various applications.
作用机制
The mechanism of action of L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- involves its cleavage by specific enzymes, releasing the active peptides. These peptides can then interact with their molecular targets, such as receptors or enzymes, to exert their biological effects .
相似化合物的比较
Similar Compounds
Glycyl-L-histidyl-L-lysine: A tripeptide with similar applications in biology and medicine.
L-Lysyl-L-lysine dihydrochloride: Another peptide used for delivering biologically active peptides.
Uniqueness
L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its multiple lysine residues, which enhance its ability to deliver a variety of peptides. This makes it particularly useful in applications requiring the delivery of multiple bioactive compounds.
属性
CAS 编号 |
835632-68-3 |
|---|---|
分子式 |
C42H81N15O8 |
分子量 |
924.2 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C42H81N15O8/c43-19-7-1-13-30(52-36(58)29(49)25-28-26-50-27-51-28)37(59)53-31(14-2-8-20-44)38(60)54-32(15-3-9-21-45)39(61)55-33(16-4-10-22-46)40(62)56-34(17-5-11-23-47)41(63)57-35(42(64)65)18-6-12-24-48/h26-27,29-35H,1-25,43-49H2,(H,50,51)(H,52,58)(H,53,59)(H,54,60)(H,55,61)(H,56,62)(H,57,63)(H,64,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1 |
InChI 键 |
XDJABJZPYAJHEZ-POFDKVPJSA-N |
手性 SMILES |
C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N |
规范 SMILES |
C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


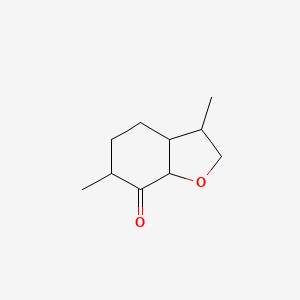
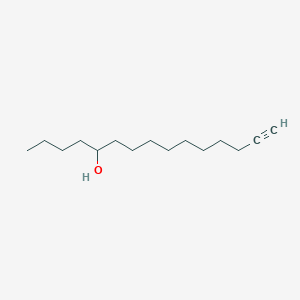
![4-[(Methyl{4-[(E)-(pyridin-4-yl)diazenyl]phenyl}amino)methyl]benzoic acid](/img/structure/B14198950.png)
![2-{[(1S,2R)-1-Cyclohexyl-2-methylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198960.png)
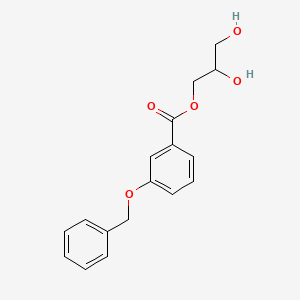
![Thiourea, [7-(trifluoromethyl)-9H-carbazol-2-yl]-](/img/structure/B14198973.png)
propanedinitrile](/img/structure/B14198985.png)

![5-Methyl-2,3-bis[(propan-2-yl)oxy]benzene-1,4-diol](/img/structure/B14198994.png)
![6-Bromo-4-chloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B14199001.png)
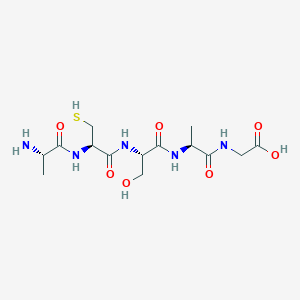
![1,3-Dimethoxy-5-[(2-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B14199018.png)
